molecular formula C11H23BrO2 B14335854 2-Bromo-3-methyl-1,1-dipropoxybutane CAS No. 106777-76-8

2-Bromo-3-methyl-1,1-dipropoxybutane

Cat. No.: B14335854
CAS No.: 106777-76-8
M. Wt: 267.20 g/mol
InChI Key: LKWIGOMDOXUWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-methyl-1,1-dipropoxybutane is an organic compound with the molecular formula C11H23BrO2. It is a brominated derivative of butane, featuring two propoxy groups and a methyl group attached to the butane backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-1,1-dipropoxybutane typically involves the bromination of 3-methyl-1,1-dipropoxybutane. This can be achieved through the reaction of 3-methyl-1,1-dipropoxybutane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-1,1-dipropoxybutane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, ethers, and amines.

    Elimination: Alkenes are the primary products.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Bromo-3-methyl-1,1-dipropoxybutane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound can be used to develop new drugs and study their mechanisms of action.

    Material Science: It is employed in the synthesis of novel materials with specific properties.

    Chemical Biology: The compound is used to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-1,1-dipropoxybutane involves its reactivity as a brominated alkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-methylbutane: A simpler brominated butane derivative.

    2-Bromo-2-methylbutane: Another brominated butane with a different substitution pattern.

    1,1-Dipropoxybutane: The non-brominated analog of 2-Bromo-3-methyl-1,1-dipropoxybutane.

Uniqueness

This compound is unique due to the presence of both bromine and propoxy groups, which confer distinct reactivity and properties compared to other similar compounds. Its structure allows for diverse chemical transformations, making it valuable in various research and industrial applications.

Properties

CAS No.

106777-76-8

Molecular Formula

C11H23BrO2

Molecular Weight

267.20 g/mol

IUPAC Name

2-bromo-3-methyl-1,1-dipropoxybutane

InChI

InChI=1S/C11H23BrO2/c1-5-7-13-11(14-8-6-2)10(12)9(3)4/h9-11H,5-8H2,1-4H3

InChI Key

LKWIGOMDOXUWTF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C(C(C)C)Br)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.